molecular formula C14H19NO5 B032151 Harzianopyridone CAS No. 137813-88-8

Harzianopyridone

Cat. No. B032151
CAS RN: 137813-88-8
M. Wt: 281.3 g/mol
InChI Key: FPYAYFJAGDIMEX-GJIOHYHPSA-N
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Description

Harzianopyridone is a marine natural product that has been identified as an inhibitor of Zika virus (ZIKV) replication . It is a volatile organic compound derived from the strain Trichoderma sp. that was obtained from sponge (Callyspongia sp.) samples . It has been shown to inhibit ZIKV replication with EC50 values from 0.46 to 2.63 µM while not showing obvious cytotoxicity in multiple cellular models (CC50 > 45 µM) .


Synthesis Analysis

The stereoselective total synthesis of Harzianopyridone has been developed using a convergent approach involving the coupling reaction of a common iodopyridine with an aldehyde corresponding to the appropriate side chain of the desired compound . The absolute configurations of Harzianopyridone have been unambiguously determined .


Molecular Structure Analysis

Harzianopyridone has a molecular formula of C14H19NO5 . It has an average mass of 281.304 Da and a monoisotopic mass of 281.126312 Da .


Chemical Reactions Analysis

Harzianopyridone is a potent mitochondrial complex II inhibitor . It is active in the nanomolar range at inhibiting the mammalian succinate ubiquinone oxidoreductase, which is one of the five complexes in oxidative phosphorylation .


Physical And Chemical Properties Analysis

Harzianopyridone has a density of 1.2±0.1 g/cm3, a boiling point of 468.1±45.0 °C at 760 mmHg, and a flash point of 236.9±28.7 °C . It has a molar refractivity of 72.5±0.4 cm3, a polar surface area of 85 Å2, and a molar volume of 232.4±5.0 cm3 .

Mechanism of Action

Target of Action

Harzianopyridone primarily targets the Mitochondrial Complex II , also known as Succinate-Ubiquinone Oxidoreductase (SQR) . This complex plays a crucial role in the electron transport chain, which is vital for cellular respiration and energy production. Additionally, Harzianopyridone has been found to bind directly to the Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp) , thereby inhibiting its polymerase activity .

Mode of Action

Harzianopyridone acts as a potent inhibitor of the mitochondrial complex II . It binds to the complex and inhibits its succinate-ubiquinone reductase activity, thereby disrupting the electron transport chain and cellular respiration . When it comes to its antiviral activity, Harzianopyridone binds directly to the ZIKV RdRp and suppresses its polymerase activity, which is essential for the replication of the virus .

Biochemical Pathways

The inhibition of mitochondrial complex II by Harzianopyridone affects the tricarboxylic acid cycle and the electron transport chain . These are key biochemical pathways involved in energy production within the cell. By inhibiting the complex II, Harzianopyridone disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species .

Result of Action

The inhibition of mitochondrial complex II by Harzianopyridone leads to a disruption in cellular respiration and energy production . This can result in cell death, thereby explaining its antifungal, antibacterial, and herbicidal activities . In the context of ZIKV, the inhibition of RdRp leads to a reduction in viral replication, thereby protecting cells from viral infection .

Action Environment

The action of Harzianopyridone can be influenced by various environmental factors. For instance, the compound is derived from the strain Trichoderma sp., which was obtained from sponge samples . The marine environment from which it is derived could potentially influence its production and efficacy.

Safety and Hazards

When handling Harzianopyridone, it is recommended to use a NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves . Other protective clothing such as a lab coat may also be necessary .

properties

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAYFJAGDIMEX-GJIOHYHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135026
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 60170934

CAS RN

137813-88-8
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137813-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-5,6-dimethoxy-3-[(2S,4E)-2-methyl-1-oxo-4-hexen-1-yl]-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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